Cas no 6854-81-5 (Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo]-,tetrasodium salt (9CI))

Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo]-,tetrasodium salt (9CI) structure
6854-81-5 structure
Nome del prodotto:Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo]-,tetrasodium salt (9CI)
Numero CAS:6854-81-5
MF:C57H52N14Na4O
MW:1041.07507324219
CID:504846
PubChem ID:16131224

Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo]-,tetrasodium salt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo]-,tetrasodium salt (9CI)
    • Benzenesulfonic acid,2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulfophenyl)azo
    • tetrasodium 2,2'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo]]bis[5-[(4-sulphonatophenyl)azo]benzenesulphonate]
    • Tetrasodium 2,2'-{carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-d iazenediyl(2-methyl-4,1-phenylene)-2,1-diazenediyl]}bis{5-[(4-sul fonatophenyl)diazenyl]benzenesulfonate}
    • C.I. Direct Brown 106
    • Tetrasodium 2,2'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)
    • tetrasodium 2-[2-methyl-4-[2-methyl-4-[[3-methyl-4-[3-methyl-4-[2-sulfonato-4-(4-sulfonatophenyl)azo-phenyl]azo-phenyl]azo-phenyl]carbamoylamino]phenyl]azo-phenyl]azo-5-(4-sulfonatophenyl)azo-benzenesulfonate
    • C.I. 36200
    • Benzenesulfonic acid, 2,2'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo(2-methyl-4,1-phenylene)azo))bis(5-((4-sulfophenyl)azo)-, tetrasodium salt
    • Tetrasodium;1,3-bis[3-methyl-4-[[3-methyl-4-[[2-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]urea
    • 6854-81-5
    • EINECS 229-950-6
    • Inchi: InChI=1S/C57H52N14O.4Na/c1-35-9-13-43(14-10-35)60-62-47-19-25-53(39(5)31-47)68-70-55-27-21-49(33-41(55)7)64-66-51-23-17-45(29-37(51)3)58-57(72)59-46-18-24-52(38(4)30-46)67-65-50-22-28-56(42(8)34-50)71-69-54-26-20-48(32-40(54)6)63-61-44-15-11-36(2)12-16-44;;;;/h9-34H,1-8H3,(H2,58,59,72);;;;/q;4*+1
    • Chiave InChI: WXXYTGJVHGULRY-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=CC(=C(C=C6)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)C)C)C)C)C)C)C.[Na+].[Na+].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 1300.1379
  • Massa monoisotopica: 1040.403931
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 76
  • Conta legami ruotabili: 14
  • Complessità: 1710
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 189

Proprietà sperimentali

  • PSA: 418.25
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm